molecular formula C17H15Cl2N3O3 B2357187 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097934-09-1

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2357187
CAS No.: 2097934-09-1
M. Wt: 380.23
InChI Key: AGZGEUOECLRZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic chemical compound of significant interest in research and development, particularly in the fields of agrochemical and pharmaceutical sciences. The compound features a 2,4-dichlorophenoxyacetyl group, a motif found in the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . 2,4-D is a synthetic auxin that functions by mimicking the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants . This core structure suggests potential application for this compound in the study of novel herbicidal agents or plant growth regulators. Furthermore, the molecule incorporates a piperazin-2-one scaffold linked to a pyridin-3-yl group. Piperazine derivatives are frequently explored in medicinal chemistry and have been documented in scientific literature for their antimicrobial and anticancer potential . The presence of these distinct pharmacophores makes this compound a valuable chemical probe for researchers investigating the synergistic effects of auxin-like and nitrogen-containing heterocyclic structures. It may be used in molecular docking studies to understand protein-ligand interactions, in bioassays to evaluate its efficacy against various biological targets, or as a synthetic intermediate for the development of new active compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-12-3-4-15(14(19)8-12)25-11-17(24)21-6-7-22(16(23)10-21)13-2-1-5-20-9-13/h1-5,8-9H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGEUOECLRZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazin-2-one Core

Piperazin-2-one derivatives are typically synthesized via cyclization of ethylene diamine precursors or modification of pre-formed piperazine rings. A common route involves:

  • Cyclocondensation : Reacting ethylenediamine with glyoxylic acid under acidic conditions to form the 2-piperazinone ring.
  • Protection/Deprotection : Temporary protection of the amine groups using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during subsequent functionalization.

Key Reaction Conditions :

  • Solvents: Ethanol, dichloromethane (DCM)
  • Catalysts: p-Toluenesulfonic acid (PTSA)
  • Temperature: 80–100°C (reflux)

Attachment of the 2-(2,4-Dichlorophenoxy)acetyl Group

The final acylation step employs 2-(2,4-dichlorophenoxy)acetyl chloride, synthesized from 2,4-dichlorophenol and chloroacetyl chloride. Critical steps include:

  • Activation : Generating the acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM.
  • Acylation : Reacting the activated acyl chloride with the secondary amine of the piperazinone core in the presence of a base (e.g., N,N-diisopropylethylamine).

Reaction Conditions :

  • Solvent: Dichloromethane or ethyl acetate
  • Temperature: 0–25°C (to minimize hydrolysis)
  • Workup: Sequential washes with aqueous NaHCO₃ and brine to remove excess reagents.

Alternative Synthetic Strategies

One-Pot Modular Assembly

Recent advances propose a one-pot method combining piperazinone formation and functionalization:

  • Mixing ethylenediamine, glyoxylic acid, and 3-aminopyridine in a microwave reactor (150°C, 30 min).
  • Direct addition of 2-(2,4-dichlorophenoxy)acetyl chloride post-cyclization.

Advantages : Reduced purification steps and improved yields (∼65% vs. 45% in stepwise synthesis).

Enzymatic Catalysis

Pilot studies explore lipase-mediated acylation to enhance regioselectivity. For example, Candida antarctica lipase B (CAL-B) in tert-amyl alcohol facilitates acetylation at the piperazinone nitrogen without protecting groups.

Characterization and Quality Control

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Critical analytical data include:

Property Value/Description Source
Melting Point 142–144°C
HPLC Purity ≥98% (C18 column, MeOH:H₂O = 70:30)
¹H NMR (DMSO-d₆) δ 8.69 (d, pyridine-H), 7.54 (m, Ar-H)
HRMS m/z 381.0698 [M+H]⁺

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Replacing chloroacetyl chloride with bromoacetyl chloride reduces reaction time but increases halogen waste.
  • Recycling solvents (e.g., DCM via distillation) lowers environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of plant growth processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Key Functional Groups Primary Application References
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one Piperazin-2-one 2,4-Dichlorophenoxy acetyl, pyridin-3-yl Potential dual use (pharma/herbicide) Synthesized analog
2,4-D (2,4-Dichlorophenoxyacetic acid) Acetic acid derivative 2,4-Dichlorophenoxy, carboxylic acid Herbicide (HRAC Class O)
Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid) Propanoic acid derivative 2,4-Dichlorophenoxy, carboxylic acid Herbicide
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] Piperazine-pyridine Trifluoromethylphenyl, pyridin-3-yl Antiparasitic (Chagas disease)
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Piperazine Chloroacetyl, pyrimidin-2-yl Pharmaceutical intermediate

Physicochemical Properties

  • Metabolic Stability: Piperazinones are generally more resistant to hydrolysis than esters, suggesting longer half-life than herbicides like 2,4-DB (a butyric acid derivative) .

Biological Activity

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a compound of interest due to its potential biological activity, particularly in pharmacology and agrochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine and a dichlorophenoxyacetyl group. The structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), a component of the compound, exhibit antimicrobial properties. A study demonstrated that 2,4-D affects cellular structures and metabolism, impacting mitochondrial function in isolated rat liver mitochondria without significant oxidative stress induction . This suggests potential applications in controlling microbial growth through metabolic disruption.

Anticancer Properties

The compound's structural components may confer anticancer activity. Thiazole derivatives, which share similarities with the compound under discussion, have shown promising results against various cancer cell lines. For instance, certain thiazole-integrated compounds displayed significant cytotoxic effects against Jurkat and HT-29 cells . The presence of electronegative groups like chlorine enhances antiproliferative activity, indicating that similar modifications in our compound could yield beneficial effects.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes in cancer pathways.
  • Disruption of Mitochondrial Function : The interaction with mitochondrial membranes can lead to altered ATP production and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest, preventing the proliferation of cancerous cells.

Study on 2,4-Dichlorophenoxyacetic Acid

A recent investigation into the biological effects of 2,4-D revealed its capacity to disrupt mitochondrial integrity at varying concentrations. The formulated product exhibited toxicity at lower concentrations compared to the isolated form . This finding highlights the importance of formulation in determining biological efficacy.

Antiproliferative Activity Evaluation

In a comparative study involving thiazole derivatives, several compounds demonstrated IC50 values comparable to established anticancer drugs like doxorubicin. The presence of specific substituents was crucial for enhancing activity against cancer cell lines . This suggests that modifications to the piperazine structure could similarly enhance the anticancer potential of our compound.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Reference
Antimicrobial2,4-DNot specified
Anticancer (Jurkat)Thiazole derivative<10
Anticancer (HT-29)Thiazole derivative<5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.